An In-depth Technical Guide to 3-(Piperidin-3-yl)benzoic acid hydrochloride
An In-depth Technical Guide to 3-(Piperidin-3-yl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(Piperidin-3-yl)benzoic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. It outlines a robust, self-validating analytical workflow for identity, purity, and structural confirmation, integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide field-proven insights for researchers. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of piperidine-containing scaffolds in drug discovery and development.
Introduction
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and active pharmaceutical ingredients (APIs).[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional architecture that can be tailored to fit the binding pockets of various biological targets.[1] 3-(Piperidin-3-yl)benzoic acid hydrochloride is a bifunctional molecule incorporating this key piperidine moiety linked to a benzoic acid group. This structure presents multiple avenues for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries aimed at screening for novel biological activities. Understanding its core properties and establishing a rigorous analytical framework for its characterization are the first critical steps in its application for drug development.
Core Physicochemical Properties and Identification
The foundational step in working with any chemical entity is to confirm its identity through its fundamental properties. The molecular weight is a critical parameter derived from the molecular formula and is the basis for all stoichiometric calculations in synthesis and quantitative analysis.
The free base form, 3-(Piperidin-3-yl)benzoic acid, has a molecular formula of C12H15NO2 and a molecular weight of approximately 205.25 g/mol .[2] However, this compound is commonly supplied and utilized as its hydrochloride salt to improve stability and aqueous solubility. The addition of hydrogen chloride (HCl) results in the protonation of the basic piperidine nitrogen.
A summary of the key identification and physicochemical parameters for the hydrochloride salt is presented below.
| Property | Value | Source |
| IUPAC Name | 3-(Piperidin-3-yl)benzoic acid hydrochloride | |
| CAS Number | 2007921-14-2 | [3][4] |
| Molecular Formula | C12H16ClNO2 | [3] |
| Molecular Weight | 241.72 g/mol | [3] |
| Monoisotopic Mass | 205.11028 Da (free base) | [5] |
Analytical Characterization: A Self-Validating Workflow
To ensure the scientific integrity of any research, the identity, purity, and structure of a starting material must be unequivocally confirmed. A multi-technique approach provides a self-validating system where the results of each analysis corroborate the others. Mass spectrometry provides a direct measure of the molecular mass, HPLC assesses the sample's purity, and NMR spectroscopy delivers the definitive structural fingerprint.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is chosen due to the moderate polarity of the analyte. The acidic mobile phase serves a dual purpose: it ensures the benzoic acid moiety is protonated and sharpens peak shape, while also maintaining compatibility with mass spectrometry detection.
Experimental Protocol:
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System: Agilent 1260 Infinity II or equivalent, with a UV-Diode Array Detector (DAD).
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: 254 nm.
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
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Injection Volume: 5 µL.
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Acceptance Criterion: The main peak should represent >95% of the total integrated peak area.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the method of choice because the piperidine nitrogen is easily protonated, leading to a strong signal for the protonated molecular ion [M+H]+. This technique directly measures the mass-to-charge ratio (m/z), providing empirical evidence of the molecular weight of the free base.
Experimental Protocol:
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System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Waters SQ Detector 2, coupled to an HPLC system running the protocol described above.
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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Scan Range: 100-500 m/z.
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Data Analysis: Extract the mass spectrum from the main chromatographic peak.
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Expected Result: The primary ion observed should correspond to the protonated free base [C12H15NO2 + H]+.
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Theoretical m/z: 206.12 (Calculated for C12H16NO2+).
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Public databases predict an m/z of 206.11756 for the [M+H]+ adduct.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expertise & Causality: While MS confirms the mass and HPLC confirms purity, only NMR can provide detailed information about the specific arrangement of atoms, confirming the correct isomer (i.e., the 3,3'-substitution pattern) and overall structure. Proton (¹H) NMR reveals the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR shows the different carbon environments.
Experimental Protocol:
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System: Bruker 400 MHz spectrometer or equivalent.
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Methanol (CD3OD). The choice of solvent is crucial for observing exchangeable protons (e.g., -NH2+, -COOH).
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¹H NMR Acquisition:
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Acquire a standard proton spectrum.
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Expected Signals: Distinct signals corresponding to the aromatic protons on the benzoic acid ring, and a complex set of aliphatic signals for the protons on the piperidine ring. The chemical shifts and splitting patterns will be characteristic of the 3,3'-substitution.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Expected Signals: Signals for the carbonyl carbon (COOH), aromatic carbons, and aliphatic carbons of the piperidine ring. The number of unique signals will correspond to the number of chemically non-equivalent carbons in the molecule.
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Applications in Research and Drug Development
Piperidine and benzoic acid derivatives are common in medicinal chemistry.[6] The structure of 3-(Piperidin-3-yl)benzoic acid allows it to be used as a versatile scaffold. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the secondary amine of the piperidine ring can be functionalized through N-alkylation or N-acylation.[7] This dual functionality enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Such compounds are frequently explored as ligands for central nervous system (CNS) targets, including serotonin and dopamine receptors, or as inhibitors for various enzymes.[1]
Conclusion
3-(Piperidin-3-yl)benzoic acid hydrochloride is a valuable chemical building block for drug discovery. Its precise molecular weight of 241.72 g/mol is a fundamental starting point for its use in synthesis. However, ensuring the success of research endeavors requires moving beyond this single data point. The implementation of a rigorous, multi-faceted analytical workflow as described herein is paramount. By systematically validating the purity with HPLC, confirming the molecular weight with MS, and elucidating the precise chemical structure with NMR, researchers can proceed with confidence, ensuring the integrity and reproducibility of their scientific results.
References
- Vertex AI Search. 3-(piperidin-3-yl)benzoic acid hydrochloride.
- Synblock Inc. CAS 908334-18-9 | 3-(piperidin-3-yl)benzoic acid.
- PubChem. 3-(Piperidin-1-ylmethyl)benzoic acid.
- Alagić-Džambić L, et al. Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 2023, 8(6):5-9.
- Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer.
- BLD Pharm. 158861-24-6|3-(Piperidin-1-ylmethyl)benzoic acid.
- PubChemLite. 3-(piperidin-3-yl)benzoic acid hydrochloride (C12H15NO2).
- UNODC.
- Google Patents. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubChem.
- Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- PubMed. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)
- ACS Omega. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
- RSC Medicinal Chemistry.
- Journal of Natural Products. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.
- PubChem. 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride.
- MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- MySkinRecipes. 4-(Piperidin-3-yl)benzoic acid hydrochloride.
- Chemat. 3-(Piperidin-3-yl)benzoic acid hydrochloride, 97% cas: (2007921-14-2).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 908334-18-9 | 3-(piperidin-3-yl)benzoic acid - Synblock [synblock.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chemat.com.pl [chemat.com.pl]
- 5. PubChemLite - 3-(piperidin-3-yl)benzoic acid hydrochloride (C12H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
